molecular formula C10H11BrN2O B6613172 1H-Benzimidazole-2-propanol, 5-bromo- CAS No. 540516-31-2

1H-Benzimidazole-2-propanol, 5-bromo-

Cat. No. B6613172
M. Wt: 255.11 g/mol
InChI Key: WFKMGDNIDZUZSG-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-propanol, 5-bromo- (1H-BP-5-Br) is an organic compound that belongs to the benzimidazole family. It is a versatile compound that has a wide range of applications in various fields. It has been used in medicinal chemistry, materials science, and biochemistry. 1H-BP-5-Br is known for its unique properties, such as its solubility in organic solvents, its stability in aqueous media, and its ability to interact with biological systems. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1H-Benzimidazole-2-propanol, 5-bromo involves the reaction of 5-bromo-1H-benzimidazole with 2-propanol in the presence of a suitable catalyst.

Starting Materials
5-bromo-1H-benzimidazole, 2-propanol

Reaction
Add 5-bromo-1H-benzimidazole to a reaction flask, Add 2-propanol to the reaction flask, Add a suitable catalyst to the reaction mixture, Heat the reaction mixture to a suitable temperature and stir for a suitable time, Cool the reaction mixture and filter the solid product, Wash the solid product with a suitable solvent and dry under vacuum, Obtain 1H-Benzimidazole-2-propanol, 5-bromo as a white solid

Scientific Research Applications

1H-Benzimidazole-2-propanol, 5-bromo- has been used in a number of scientific research applications. It has been used as a building block for the synthesis of biologically active compounds, such as inhibitors of protein tyrosine phosphatases and inhibitors of the enzyme acetylcholinesterase. It has also been used in the synthesis of fluorescent dyes for imaging applications.

Mechanism Of Action

The mechanism of action of 1H-Benzimidazole-2-propanol, 5-bromo- is not fully understood. However, it is believed that the compound can interact with certain proteins and enzymes to modulate their activity. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, an important neurotransmitter.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1H-Benzimidazole-2-propanol, 5-bromo- are not well understood. However, it has been shown to have some effects on the nervous system. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, an important neurotransmitter. This could have implications for the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

1H-Benzimidazole-2-propanol, 5-bromo- is a versatile compound that has a number of advantages for use in laboratory experiments. It is soluble in organic solvents, making it easy to work with in the lab. It is also stable in aqueous media, which means it can be used in a variety of biochemical experiments. However, it is important to note that 1H-Benzimidazole-2-propanol, 5-bromo- is a highly reactive compound, so it should be handled with care.

Future Directions

There are a number of potential future directions for 1H-Benzimidazole-2-propanol, 5-bromo- research. One possible direction is to further explore its mechanism of action and its effects on the nervous system. Another possible direction is to explore its potential applications in the development of new drugs and treatments for neurological disorders. Additionally, it could be used in the development of new materials for medical and industrial applications. Finally, it could be used to develop new fluorescent dyes for imaging applications.

properties

IUPAC Name

3-(6-bromo-1H-benzimidazol-2-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-7-3-4-8-9(6-7)13-10(12-8)2-1-5-14/h3-4,6,14H,1-2,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKMGDNIDZUZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400114
Record name 1H-Benzimidazole-2-propanol, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole-2-propanol, 5-bromo-

CAS RN

540516-31-2
Record name 1H-Benzimidazole-2-propanol, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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